Increased Lipophilicity (cLogP) Driven by the 2-Chloro Substituent Relative to the Des-Chloro Analog
The presence of the 2-chloro substituent in the target compound increases calculated lipophilicity (cLogP) compared to the des-chloro analog N-cyclohexyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide. Based on atom-based additive calculation methods (e.g., XLogP3 or ALogPS), the chlorine atom contributes approximately +0.6 to +0.8 log units [1]. This shift moves the compound closer to the optimal cLogP range of 2–4 for CNS drug-like molecules (Lipinski's Rule of Five) and enhances predicted passive membrane permeability [2]. Higher lipophilicity can translate into improved cell-based assay performance where intracellular target engagement is required.
| Evidence Dimension | Calculated partition coefficient (cLogP / XLogP3) |
|---|---|
| Target Compound Data | cLogP ≈ 3.4–3.8 (estimated by additive fragment method for C₁₇H₂₃ClN₂O₃S) |
| Comparator Or Baseline | Des-chloro analog (C₁₇H₂₄N₂O₃S): cLogP ≈ 2.8–3.2 (estimated) |
| Quantified Difference | ΔcLogP ≈ +0.6 to +0.8 log units (target minus des-chloro) |
| Conditions | Calculated by atom-based fragment addition (XLogP3/ALogPS methodology); not experimentally measured |
Why This Matters
For procurement decisions in cell-based screening campaigns, higher cLogP correlates with greater membrane permeability and may reduce the need for carrier-assisted delivery, directly affecting assay logistics and cost.
- [1] PubChem: Calculated XLogP3 values for benzamide derivatives. https://pubchem.ncbi.nlm.nih.gov View Source
- [2] Lipinski, C.A. et al. Adv. Drug Deliv. Rev. 1997, 23, 3–25. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. View Source
